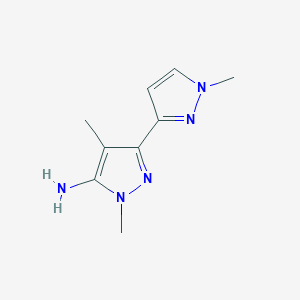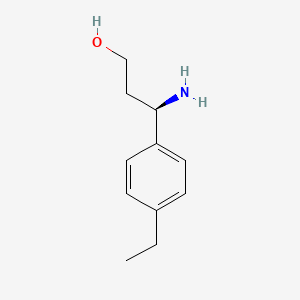![molecular formula C10H17NO3 B13306782 2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)
2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system. The presence of both an aminomethyl group and a carboxylic acid group makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-oxaspiro[3One common method involves the reaction of a suitable precursor with an amine and a carboxylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures like NMR, HPLC, and LC-MS analysis to confirm the structure and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminospiro[3.5]nonane-2-carboxylic acid: Similar spirocyclic structure but lacks the oxaspiro ring.
Spiro[3.5]nonane-2-carboxylic acid, 2-(aminomethyl)-, methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to its oxaspiro ring system, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c11-7-10(8(12)13)5-9(6-10)1-3-14-4-2-9/h1-7,11H2,(H,12,13) |
InChI-Schlüssel |
NRXQYPBHVXVQIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12CC(C2)(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



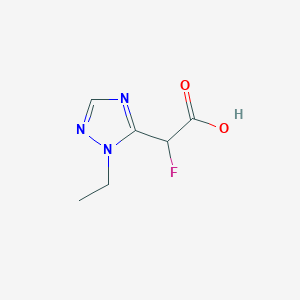
![2-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13306720.png)
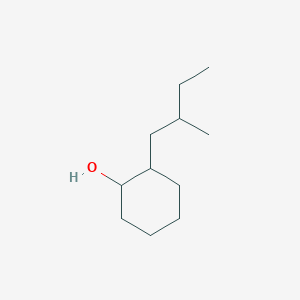
amine](/img/structure/B13306740.png)
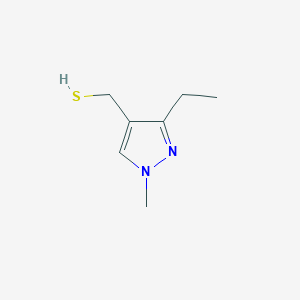
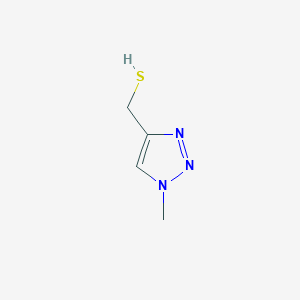
![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)

